Cas no 656813-85-3 (4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-[2-(trifluoromethyl)phenyl]-)

4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-[2-(trifluoromethyl)phenyl]- structure
656813-85-3 structure
Product Name:4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-[2-(trifluoromethyl)phenyl]-
CAS No:656813-85-3
MF:C15H15F3N2O
MW:296.287614107132
CID:1692672
PubChem ID:136157190
Update Time:2025-04-21

4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-2-[2-(trifluoromethyl)phenyl]-
    • DTXSID601154044
    • 6-tert-Butyl-2-(2-trifluoromethyl-phenyl)-3H-pyrimidin-4-one
    • SCHEMBL957555
    • 6-(1,1-Dimethylethyl)-2-[2-(trifluoromethyl)phenyl]-4(3H)-pyrimidinone
    • 656813-85-3
    • Inchi: 1S/C15H15F3N2O/c1-14(2,3)11-8-12(21)20-13(19-11)9-6-4-5-7-10(9)15(16,17)18/h4-8H,1-3H3,(H,19,20,21)
    • InChI Key: KEWKEXNKWCHTCM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1NC(C=C(C(C)(C)C)N=1)=O)(F)F

Computed Properties

  • Exact Mass: 296.11375
  • Monoisotopic Mass: 296.11364759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46
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